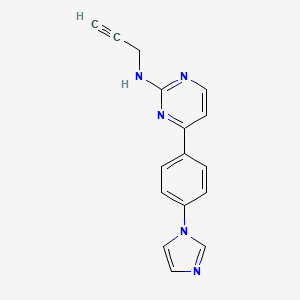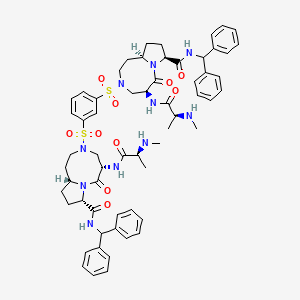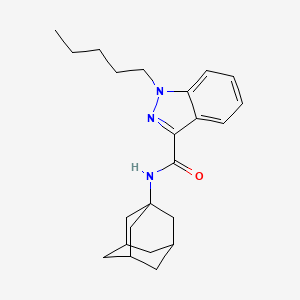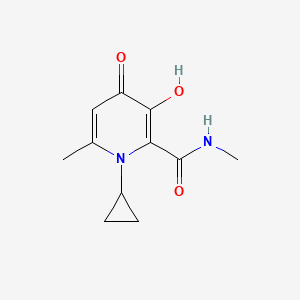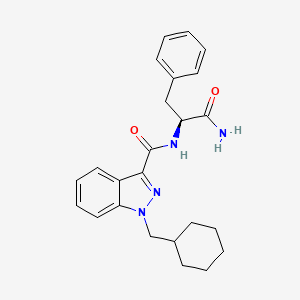![molecular formula C24H24Cl2N2O2 B605604 2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide CAS No. 1253226-93-5](/img/structure/B605604.png)
2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide
Descripción general
Descripción
AS1708727 is a novel Foxo1 inhibitor, exerting anti-diabetic and anti-hypertriglyceridemic effects by improving blood glucose and triglyceride metabolism at the gene expression level.
Aplicaciones Científicas De Investigación
Anticancer and Antioxidant Properties
- Anticancer Activity : A study by Sayed et al. (2021) explores the synthesis and characterization of new 5,6,7,8-tetrahydroisoquinolines, which share structural similarities with the compound . These compounds have been tested for their anticancer and antioxidant properties, providing insights into potential therapeutic applications (Sayed et al., 2021).
Structural and Fluorescence Properties
- Structural Aspects and Properties : Karmakar et al. (2007) conducted a study on amide-containing isoquinoline derivatives, focusing on their structural aspects and properties. This research could provide a foundation for understanding the physical and chemical characteristics of similar compounds (Karmakar et al., 2007).
Synthesis Techniques and Applications
Synthesis and Characterization : Another study by Sayed et al. (2022) discusses the synthesis and characterization of certain tetrahydroisoquinolines. This research could be relevant for understanding the synthesis pathways and structural characterization of similar compounds (Sayed et al., 2022).
Preparation Techniques : Yang et al. (2014) discuss the preparation of Tetrahydroisoquinoline-3-ones, which could provide insights into the synthetic methods applicable to similar compounds (Yang et al., 2014).
Cyclization and Synthesis : The work by King (2007) on the cyclization of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to produce related compounds offers valuable insights into the chemical reactions and synthesis techniques relevant to similar isoquinoline compounds (King, 2007).
Antimicrobial Activity
- Antimicrobial Screening : Desai et al. (2012) conducted a study on the antimicrobial screening of novel quinoline-thiazole derivatives, which could provide insights into the potential antimicrobial applications of similar compounds (Desai et al., 2012).
Propiedades
IUPAC Name |
2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZQEPCCWFFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







